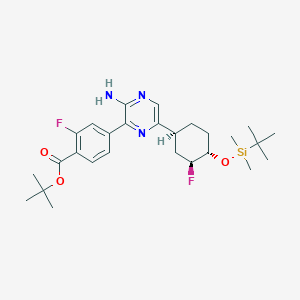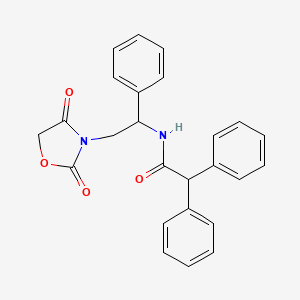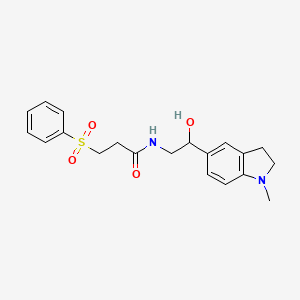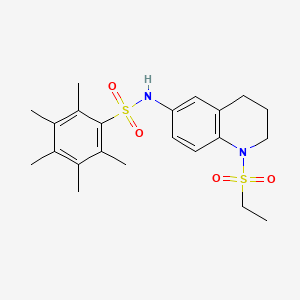![molecular formula C17H11ClN2OS B2721369 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile CAS No. 1223339-58-9](/img/structure/B2721369.png)
2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indolizine core provides a rigid, bicyclic structure, while the various substituents (chlorophenyl, sulfanylmethyl, formyl, and nitrile groups) would contribute to the overall polarity, reactivity, and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the nitrile group might undergo reactions typical of nitriles, such as hydrolysis or reduction. The formyl group could participate in various carbonyl reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into similar compounds often focuses on their synthesis and evaluation for antimicrobial properties. For example, Sah et al. (2014) detailed the synthesis of formazans from a Mannich base related to 4-chlorophenyl compounds, which exhibited moderate antimicrobial activity against a range of bacterial and fungal strains (Sah et al., 2014). This suggests that derivatives of 4-chlorophenyl, potentially including "2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile", may be investigated for their antimicrobial applications.
Synthesis of Novel Derivatives
Patil et al. (2012) discussed the synthesis of novel indenothiophene derivatives, showcasing the potential for chemicals within this family to serve as precursors for a variety of heterocyclic compounds with potential applications in materials science or as biologically active molecules (Patil et al., 2012). While not directly related to "this compound", the process and methodologies could be relevant for its derivatives' synthesis and application exploration.
Antimicrobial and Antifungal Evaluation
Another study by Abdelghani et al. (2017) on pyrimidine derivatives, including compounds with 4-chlorophenyl elements, demonstrated antimicrobial activity, offering a window into potential biological or pharmaceutical applications for related compounds (Abdelghani et al., 2017).
Antimicrobial Scaffolds
Hafez et al. (2016) synthesized and evaluated novel spiro compounds with 4-chlorophenyl components for antimicrobial activities. Some compounds showed potent activity against both Gram-negative and Gram-positive bacteria, highlighting the therapeutic potential of such chemical structures (Hafez et al., 2016).
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-4-6-13(7-5-12)22-11-15-14(9-19)16-3-1-2-8-20(16)17(15)10-21/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFADZQIWMBPLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C=O)CSC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)



![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)
![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)


![2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2721304.png)




